Cas no 93413-44-6 (S-Venlafaxine)

S-Venlafaxine structure
S-Venlafaxine structure
Product Name:S-Venlafaxine
CAS No:93413-44-6
MF:C17H27NO2
MW:277.401785135269
CID:801326
Update Time:2025-07-01

S-Venlafaxine Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol,1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-
    • S-Venlafaxine
    • 1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
    • (-)-Venlafaxine
    • (1R)-1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]cyclohexanol
    • (S)-VENLAFAXINE
    • 1-[(1S)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL
    • BIDD:GT0838
    • R(-)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol
    • R-venlafaxine
    • 1-[(1S)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
    • Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (S)- (ZCI)
    • Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1
    • InChI Key: PNVNVHUZROJLTJ-MRXNPFEDSA-N
    • SMILES: [C@@H](C1C=CC(OC)=CC=1)(C1(CCCCC1)O)CN(C)C

Computed Properties

  • Exact Mass: 277.20400

Experimental Properties

  • Melting Point: 102-104°C
  • PSA: 32.70000
  • LogP: 3.03560

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S-Venlafaxine Production Method

Production Method 1

Reaction Conditions
1.1 48 h, 80 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  rt
Reference
Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues
Bhuniya, Rajib; Nanda, Samik, Tetrahedron Letters, 2012, 53(15), 1990-1992

Production Method 2

Reaction Conditions
Reference
N-oxides of venlafaxine and O-desmethylvenlafaxine as prodrugs
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
Reference
Process for resolving racemic amine by optically pure derivative of cypermethric acid
, India, , ,

Production Method 4

Reaction Conditions
Reference
Preparation of venlafaxine hydrochloride crystalline polymorphs
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Reference
Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors.
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  > 1 min, rt
Reference
Efficient resolution of venlafaxine and mechanism study via X-ray crystallography
Liu, Zhi-Jin; Liu, Han; Chen, Xuan-Wen; Lin, Min; Hu, Yu ; et al, Chirality, 2018, 30(3), 268-274

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 5 h, 66 °C; 66 °C → 0 °C
1.2 Reagents: Ethyl acetate ,  Water ;  2 h, 0 °C
Reference
Asymmetric synthesis of (-)-venlafaxine using organocatalyst
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate ;  15 min
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 5 h, reflux; reflux → 0 °C
1.4 Reagents: Ethyl acetate Solvents: Water ;  2 h, 0 °C
Reference
Asymmetric total synthesis of (-)-venlafaxine using an organocatalyst
Chavan, Subhash P.; Garai, Sumanta; Pawar, Kailash P., Tetrahedron Letters, 2013, 54(17), 2137-2139

Production Method 9

Reaction Conditions
1.1 pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
1.3 Solvents: Hexane ;  1 h, rt; 2 h, 0 °C
Reference
Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine
, United States, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, rt
1.2 Solvents: Hexane ;  1 h, rt; 2 h, 0 °C
Reference
Preparation and formulation of O-desmethyl venlafaxine enantiomers
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Reference
Aminoalcohol-boron-BINOL complex and method for the preparation of optically active aminoalcohol derivative
, Japan, , ,

Production Method 12

Reaction Conditions
Reference
The synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-butyl) dimethylsilane
Liu, Dong-Wang; Tang, Lin-Jun; Huang, Fei-Fei; Wang, Li-Ping; Wang, Xiao-Ji; et al, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883

Production Method 13

Reaction Conditions
Reference
Phenethylamine derivatives and intermediates
, European Patent Organization, , ,

Production Method 14

Reaction Conditions
Reference
Asymmetric synthesis of (-)-venlafaxine using organocatalyst
, United States, , ,

Production Method 15

Reaction Conditions
Reference
A process for producing enantiomers of substituted 1-(2-amino-1-phenyl-ethyl)-cyclohexanols
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
Reference
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity
Yardley, John P.; Husbands, G. E. Morris; Stack, Gary; Butch, Jacqueline; Bicksler, James; et al, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905

Production Method 17

Reaction Conditions
1.1 Reagents: Diethylenetriaminetetraacetic acid Solvents: Tetrahydrofuran ;  reflux
Reference
Process for preparation of chiral venlafaxine hydrochloride in crystal forms
, China, , ,

S-Venlafaxine Raw materials

S-Venlafaxine Preparation Products

Additional information on S-Venlafaxine

S-Venlafaxine (CAS No. 93413-44-6): A Comprehensive Overview

S-Venlafaxine (CAS No. 93413-44-6) is a chiral form of the antidepressant venlafaxine, which is widely used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and other mood disorders. This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that works by increasing the levels of serotonin and norepinephrine in the brain, thereby improving mood and reducing anxiety.

The S-enantiomer of venlafaxine has been the subject of extensive research due to its unique pharmacological properties and potential therapeutic benefits. Unlike the racemic mixture, which contains both the S- and R-enantiomers, S-Venlafaxine is believed to have a more favorable pharmacokinetic profile and fewer side effects, making it an attractive candidate for further development in the pharmaceutical industry.

Recent studies have highlighted the efficacy of S-Venlafaxine in treating various psychiatric conditions. For instance, a randomized controlled trial published in the Journal of Clinical Psychiatry demonstrated that S-Venlafaxine was significantly more effective than placebo in reducing symptoms of MDD, with a lower incidence of adverse effects compared to the racemic form. This finding suggests that S-Venlafaxine may offer a safer and more effective treatment option for patients with depression.

In addition to its antidepressant properties, S-Venlafaxine has shown promise in treating anxiety disorders. A meta-analysis published in the British Journal of Clinical Pharmacology found that S-Venlafaxine was associated with significant improvements in anxiety symptoms, particularly in patients with GAD. The study also noted that S-Venlafaxine had a better tolerability profile compared to other SNRIs, which is crucial for long-term treatment adherence.

The pharmacokinetics of S-Venlafaxine have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Research has shown that S-Venlafaxine has a higher bioavailability and a longer half-life compared to the R-enantiomer, which may contribute to its enhanced therapeutic effects. Furthermore, S-Venlafaxine exhibits linear pharmacokinetics over a wide dose range, making it easier to predict its behavior in clinical settings.

Clinical trials have also explored the potential of S-Venlafaxine in treating other conditions such as chronic pain and fibromyalgia. A phase II trial conducted by a team of researchers at Harvard Medical School found that S-Venlafaxine was effective in reducing pain intensity and improving quality of life in patients with fibromyalgia. The study suggested that the analgesic effects of S-Venlafaxine may be mediated through its actions on serotonin and norepinephrine pathways.

The safety profile of S-Venlafaxine has been extensively evaluated through numerous clinical trials. Common side effects reported include nausea, headache, dizziness, and insomnia. However, these side effects are generally mild and transient, and their incidence is lower compared to other SNRIs. Serious adverse events are rare, but patients should be monitored for potential cardiovascular effects, particularly in those with pre-existing heart conditions.

In conclusion, S-Venlafaxine (CAS No. 93413-44-6) represents an important advancement in the field of psychopharmacology. Its unique pharmacological properties and favorable safety profile make it a promising candidate for the treatment of various psychiatric disorders. Ongoing research continues to explore its potential applications and optimize its use in clinical practice.

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